1-Chloro-1-fluoroethylene

Description

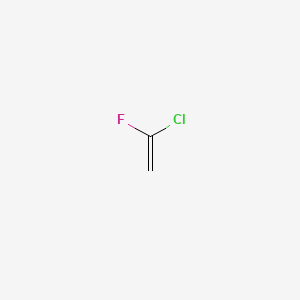

1-Chloro-1-fluoroethylene (CAS 2317-91-1) is a halogenated hydrocarbon with the molecular formula C₂H₂ClF and a molecular mass of 80.49 g/mol . It is a colorless, highly flammable gas with a boiling point of approximately -25°C and a vapor pressure of 3720 mmHg at 25°C . Structurally, it features a double bond between two carbon atoms, with chlorine and fluorine substituents on the same carbon (Figure 1).

The compound is utilized in pharmaceutical and agrochemical synthesis as a building block for more complex molecules . Its reactivity stems from the electron-withdrawing effects of the halogens, making it a versatile intermediate in organofluorine chemistry. Notably, it exhibits positron binding energy of 5 meV, intermediate between fully chlorinated and fluorinated analogs .

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWSPZHCJXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073290 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2317-91-1, 26948-99-2 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Base Selection : Aqueous or alcoholic KOH is commonly employed, with ethanol serving as a solvent to facilitate the reaction.

-

Temperature : The reaction is conducted under reflux conditions (typically 70–100°C) to ensure sufficient energy for elimination.

-

Mechanism : The base abstracts a β-hydrogen atom from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of HCl. This E2 elimination mechanism favors anti-periplanar geometry between the departing hydrogen and chlorine atoms.

Challenges and Optimizations

-

Byproduct Formation : Competing elimination pathways may produce minor byproducts such as 1,1-difluoroethylene (CF₂=CH₂) if over-dehydrohalogenation occurs.

-

Purification : The gaseous product is typically isolated via fractional distillation under reduced pressure to separate it from unreacted starting material and byproducts.

Chlorination of 1,1-Difluoroethylene Under UV Irradiation

A second method involves the radical-mediated chlorination of 1,1-difluoroethylene (CF₂=CH₂) using molecular chlorine (Cl₂) under ultraviolet (UV) light. This approach leverages the reactivity of chlorine radicals to substitute a fluorine atom on the ethylene backbone. The reaction proceeds as follows:

Reaction Dynamics

-

Radical Initiation : UV light cleaves Cl₂ into chlorine radicals (Cl- ), which abstract a fluorine atom from 1,1-difluoroethylene, forming HF and a carbon-centered radical.

-

Propagation : The radical intermediate reacts with another Cl₂ molecule to yield the final product and regenerate a chlorine radical.

-

Termination : Radical recombination steps halt the chain reaction, necessitating careful control of Cl₂ stoichiometry to minimize over-chlorination.

Process Parameters

-

Light Intensity : Optimal UV wavelength ranges between 300–400 nm to maximize radical generation without degrading the product.

-

Temperature : Conducted at ambient or slightly elevated temperatures (25–50°C) to balance reaction rate and selectivity.

-

Safety Considerations : Excess Cl₂ and HF byproducts require scrubbing systems to prevent corrosion and toxic exposure.

Comparative Analysis of Methods

Emerging Techniques and Innovations

Recent advances in electrochemical fluorination (ECF) and plasma-assisted synthesis offer promising alternatives for selective halogenation. For instance, ECF employs fluoride ions in non-aqueous electrolytes to substitute chlorine atoms under mild conditions . Plasma techniques generate reactive fluorine species without hazardous reagents, though scalability remains a hurdle.

Chemical Reactions Analysis

Anaerobic Reductive Dechlorination

1-Chloro-1-fluoroethylene undergoes microbial reductive dechlorination to fluoroethene (FE, CH₂=CHF) under anaerobic conditions. In cultures derived from trichloroethene (TCE)-degrading consortia:

-

Kinetic parameters :

Parameter 1,1-CFE Vinyl Chloride (VC) Half-saturation (Kₛ) 87 μM 63 μM Maximum rate (kₘₐₓX) 350 μM/day 334 μM/day Acetylene inhibits both 1,1-CFE and VC transformation via competitive inhibition, with Kₛ values serving as inhibition constants .

Catalytic Decomposition on Chromium Oxide

Over stoichiometric Cr₂O₃ (101̄2) surfaces, CFCl=CH₂ decomposes via sequential dehydrohalogenation:

-

Primary reaction :

-

Secondary reaction :

Surface chlorine accumulation deactivates the catalyst by blocking Cr³⁺ sites .

Reactions on γ-Alumina Catalysts

γ-Alumina promotes three primary pathways for CFCl=CH₂ :

-

Dehydrohalogenation :

-

Hydrohalogenation :

-

Halogen exchange :

Adsorption enthalpies (−ΔHₐdₛ) range from 40–60 kJ/mol, indicating strong surface interactions .

Intermolecular Interactions with Acetylene

Rotational spectroscopy reveals a hydrogen-bonded complex between CFCl=CH₂ and acetylene (HC≡CH):

-

Primary interaction : F atom of CFCl=CH₂ acts as a Lewis base to the acetylenic H .

-

Secondary interaction : π-system of HC≡CH aligns with the ethylene H atom cis to F .

Structural parameters (MP2/6-311G++(2d,2p)):

Parameter Value (Å/°) F···H–C distance 2.12 H-bond angle (F···H–C) 165°

Solvent Effects on Coupling Constants

Dielectric properties of solvents modulate NMR coupling constants in CFCl=CH₂ :

| Coupling Type | Solvent (ε) | Coupling Constant (Hz) |

|---|---|---|

| cis H–F (Jₖ) | CCl₄ (2.2) | 7.6 |

| CH₃CN (37.5) | 12.3 | |

| trans H–F (Jₜ) | CCl₄ | 36.9 |

| CH₃CN | 38.6 |

The cis coupling (Jₖ) correlates with √ε, while trans coupling (Jₜ) depends on solvent dispersion forces .

Scientific Research Applications

Chemical Synthesis

1-Chloro-1-fluoroethylene serves as a precursor in the synthesis of various fluorinated compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals. The compound can be synthesized from 1-bromo-2,2-dichloro-2-fluoroethane, providing a high yield of the desired product .

Table 1: Synthesis Pathways for this compound

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-Bromo-2,2-dichloro-2-fluoroethane | Dehydrohalogenation | High |

| 1-Chloro-2,2-dichloro-2-fluoroethane | Elimination reaction | Moderate |

Spectroscopic Applications

The vibrational spectra of this compound have been extensively studied using infrared spectroscopy. These studies provide insights into its molecular structure and dynamics, which are critical for understanding its behavior in various environments. The absorption cross-sections have been measured, facilitating the detection and monitoring of this compound in atmospheric studies .

Table 2: Key Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Wavenumber Range (cm⁻¹) | 400 – 6400 |

| Major Absorption Bands | ν11 (A''), ν2 (A'), ν1 (A') |

| Ionization Energy (eV) | Computed via CBS method |

Environmental Monitoring

Due to its potential toxicity, monitoring the presence of this compound in the environment is essential. Accurate spectroscopic data supports the development of detection methods to ensure safety in industrial settings and during accidental releases. Studies have shown that this compound can be effectively monitored using advanced spectroscopic techniques .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty polymers and resins. Its properties as a monomer allow for the creation of materials with enhanced thermal stability and chemical resistance. This makes it valuable in applications such as coatings, adhesives, and sealants.

Case Studies

Case Study 1: Fumigation Efficacy

Research has demonstrated that fumigation with compounds like sulfuryl fluoride can effectively eradicate pests while ensuring that compounds like this compound are monitored due to their volatility and potential environmental impact .

Case Study 2: Toxicity Assessment

Studies assessing the toxicity of this compound highlight its irritant effects on respiratory tracts and skin, necessitating careful handling in laboratory and industrial environments .

Mechanism of Action

The mechanism of action of 1-chloro-1-fluoroethylene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Table 1: Key Properties of 1-Chloro-1-fluoroethylene and Analogous Compounds

Structural Insights :

- 1-Chloro-2-fluoroethylene (CAS 460-16-2) shares the same molecular formula but differs in halogen positioning, with chlorine and fluorine on adjacent carbons. This structural isomerism significantly impacts dipole moments and reactivity .

- 1-Chloro-1,1-difluoroethane is a saturated analog with two fluorine atoms on the same carbon, reducing double-bond reactivity and increasing stability for refrigeration applications .

Spectroscopic and Computational Studies

Table 2: Spectroscopic Techniques and Findings

Key Observations :

- The microwave spectrum of this compound reveals chlorine nuclear quadrupole coupling effects, critical for determining its hyperfine structure .

- Computational models (e.g., MP2/6-311++G(2d,2p)) occasionally fail to predict experimental geometries, as seen in its HCl complex, highlighting the need for empirical validation .

Polymerization and Material Science

- Poly(this compound) belongs to the vinylidene polymer family, with a backbone structure of −CFCl−CH₂− . Its tacticity has been resolved using ³D-NMR , revealing syndiotactic predominance .

- Compared to poly(1,1-difluoroethylene) (PVDF), the chlorine substituent in poly(this compound) reduces crystallinity but enhances chemical resistance .

Toxicity and Environmental Impact

Biological Activity

1-Chloro-1-fluoroethylene (C2H2ClF), also known as vinyl fluoride, is a halogenated alkene with notable industrial applications, particularly in the production of fluorinated polymers. This article explores its biological activity, including toxicity, metabolic effects, and potential health risks based on diverse research findings.

This compound is characterized by the presence of chlorine and fluorine atoms attached to a double-bonded carbon framework. Its molecular structure can be represented as follows:

This compound is highly flammable and is recognized as a potential irritant to the eyes and respiratory tract .

Acute Toxicity

Research indicates that this compound exhibits acute toxicity primarily through inhalation exposure. The primary route of exposure in occupational settings is via inhalation, leading to symptoms such as irritation of the respiratory tract . The acute toxicity levels have been classified based on various studies, which suggest that the compound poses significant health risks at elevated concentrations.

Chronic Effects

Long-term exposure studies have demonstrated that this compound may lead to chronic health effects. For instance, animal studies have shown increased incidences of lung tumors in rats exposed to high concentrations over extended periods. Specifically, a study involving Sprague-Dawley rats revealed a dose-related increase in primary lung tumors, with significant tumor development at concentrations as low as 25 ppm .

Metabolic Pathways

The metabolism of this compound involves biotransformation processes that can lead to the formation of toxic metabolites. Studies indicate that the rate of biotransformation is approximately one-fifth that of vinyl chloride, suggesting that this compound may accumulate in biological systems .

Biochemical Interactions

Intermediate metabolites from this compound have been shown to interact with cytochrome P450 enzymes, potentially inhibiting the metabolism of other substances. This interaction raises concerns about the compound's ability to affect drug metabolism and overall biochemical pathways within organisms .

Case Study: Occupational Exposure

A notable case study involved firefighters exposed to high levels of hydrogen fluoride during a chemical spill incident involving this compound. Symptoms reported included respiratory distress and eye irritation, highlighting the acute effects associated with exposure to this compound .

Laboratory Studies

Laboratory experiments have demonstrated that exposure to vinyl fluoride can lead to genetic mutations in various cell lines. For example, studies conducted on Chinese hamster ovary cells indicated that this compound induced gene mutations in the presence of an exogenous metabolic system .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 1-chloro-1-fluoroethylene?

- Methodological Answer : Fourier transform microwave (FTMW) spectroscopy and infrared (IR) spectroscopy are primary techniques. FTMW spectroscopy (6–21 GHz range) determines rotational constants and nuclear quadrupole coupling tensors, which are critical for analyzing hyperfine splitting and molecular geometry . IR spectroscopy identifies vibrational modes, particularly C-Cl and C-F stretching frequencies, to assess bond strengths and symmetry . For isotopic studies (e.g., deuterated analogs), rotational constants are refined using least-squares fitting with vibration-rotation interaction corrections derived from ab initio force fields .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : Common methods include (1) dehydrohalogenation of 1,1,2-trichloro-1-fluoroethane using a strong base (e.g., KOH/ethanol) under controlled temperature (70–90°C), and (2) gas-phase catalytic fluorination of 1,1-dichloroethylene with HF in the presence of Cr₂O₃/Al₂O₃ catalysts . Purity is ensured via fractional distillation, with GC-MS validation to monitor by-products like cis/trans isomers .

Q. What are the key physico-chemical properties of this compound relevant to experimental design?

- Methodological Answer : The compound (C₂H₂ClF, MW 80.5 g/mol) has a boiling point of –25°C and vapor pressure >1 atm at 25°C, requiring cryogenic handling for gas-phase studies . Its dipole moment (~1.2 D) and quadrupole coupling constants (e.g., χₐₐ(³⁵Cl) = –74.3 MHz) influence rotational spectra interpretation . Solubility in nonpolar solvents (e.g., hexane) is preferred for NMR studies to minimize solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.